Biochemical Inhibitory Potency of Lp-PLA2-IN-14 Versus Clinical-Stage Inhibitors Darapladib and Rilapladib
Lp-PLA2-IN-14 demonstrates an IC50 of approximately 4 nM (pIC50 8.4) against recombinant human Lp-PLA2 (rhLp-PLA2) in standard biochemical assays . In comparison, darapladib (SB-480848) exhibits an IC50 of 0.25 nM against the same recombinant enzyme, representing approximately 16-fold greater intrinsic biochemical potency . Rilapladib (SB-659032) exhibits an IC50 of 230 pM, representing approximately 17-fold greater potency than Lp-PLA2-IN-14 [1]. The data establish that Lp-PLA2-IN-14 occupies a moderate-potency position within the Lp-PLA2 inhibitor landscape—significantly less potent than clinical-stage inhibitors but substantially more potent than earlier research tool compounds such as Lp-PLA2-IN-2 (IC50 120 nM), against which Lp-PLA2-IN-14 exhibits approximately 30-fold superior potency .
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human Lp-PLA2 (rhLp-PLA2) |
|---|---|
| Target Compound Data | pIC50 8.4 ≈ IC50 4 nM |
| Comparator Or Baseline | Darapladib: IC50 0.25 nM (0.00025 µM); Rilapladib: IC50 230 pM (0.00023 µM); Lp-PLA2-IN-2: IC50 120 nM |
| Quantified Difference | Lp-PLA2-IN-14 is ~16-fold less potent than darapladib; ~17-fold less potent than rilapladib; ~30-fold more potent than Lp-PLA2-IN-2 |
| Conditions | Recombinant human Lp-PLA2 (rhLp-PLA2) enzyme assay; pIC50 derived from dose-response inhibition curves |
Why This Matters
For researchers requiring a tool compound with moderate inhibitory potency—for instance, in studies where complete enzymatic ablation is undesirable, or where off-target suppression at supra-physiological concentrations is a concern—Lp-PLA2-IN-14 provides a calibrated alternative to ultra-potent clinical inhibitors.
- [1] Adooq Bioscience. Rilapladib (SB 659032) IC50 Data. A13229. Accessed 2026. View Source
